3-Ethynyl-5-fluorobenzonitrile

Description

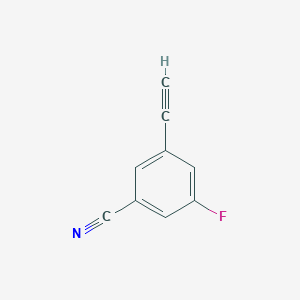

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUGFKAMNCTGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587475 | |

| Record name | 3-Ethynyl-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872122-56-0 | |

| Record name | 3-Ethynyl-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872122-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethynyl-5-fluorobenzonitrile CAS number 872122-56-0

Executive Summary

3-Ethynyl-5-fluorobenzonitrile (CAS 872122-56-0) represents a high-value pharmacophore intermediate in modern medicinal chemistry, specifically within the development of metabotropic glutamate receptor subtype 5 (mGluR5) negative allosteric modulators (NAMs). Distinguished by its rigid ethynyl linker and the orthogonal reactivity of its nitrile and fluoro substituents, this molecule serves as a critical "linchpin" scaffold. It allows for the precise spatial orientation of heteroaryl domains required for high-affinity binding in GPCR allosteric pockets while offering a terminal alkyne handle for bioorthogonal "Click" chemistry (CuAAC) in tracer development.

This technical guide delineates the synthesis, reactivity profile, and application of 3-ethynyl-5-fluorobenzonitrile, providing researchers with a validated roadmap for its utilization in fragment-based drug discovery (FBDD) and radioligand synthesis.

Chemical Profile & Specifications

| Property | Specification |

| Molecular Formula | C₉H₄FN |

| Molecular Weight | 145.13 g/mol |

| Physical State | Light yellow to off-white solid |

| Melting Point | 68–72 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Methanol; Insoluble in water |

| pKa (Calculated) | ~22 (terminal alkyne proton) |

| Key Functional Groups | Nitrile (H-bond acceptor), Fluorine (Metabolic blocker), Alkyne (Linker/Click handle) |

Synthetic Utility & Mechanism[9]

The "Ethynyl Linker" in mGluR5 Antagonism

The 3-ethynyl-5-fluorobenzonitrile motif is structurally homologous to the core pharmacophore of several potent mGluR5 antagonists, including MPEP and MTEP . In these systems, the ethynyl group functions not merely as a bridge but as a rigid spacer that enforces a planar or near-planar conformation between the phenyl ring and a distal heteroaryl group (e.g., pyridine or thiazole). This geometry is critical for occupying the narrow allosteric binding site of the transmembrane domain.

-

Fluorine Effect: The C-5 fluorine atom modulates the lipophilicity (logP) and blocks metabolic oxidation at a vulnerable phenyl position, enhancing the in vivo half-life of derived drugs.

-

Nitrile Effect: The C-3 nitrile group acts as a weak hydrogen bond acceptor and dipole modulator, often interacting with specific serine or threonine residues within the receptor pocket.

Bioorthogonal Reactivity (Click Chemistry)

Beyond traditional medicinal chemistry, CAS 872122-56-0 is a premier "Clickable" fragment. The terminal alkyne undergoes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This reaction is thermodynamically favorable and chemically orthogonal to most biological functional groups, making this molecule an ideal candidate for:

-

Activity-Based Protein Profiling (ABPP): Probing nitrile-binding enzymes.

-

PET Tracer Synthesis: Rapid conjugation with [¹⁸F]-labeled azides.

Experimental Protocols

Synthesis of 3-Ethynyl-5-fluorobenzonitrile

Note: This protocol describes the standard preparation via Sonogashira coupling from the commercially available precursor 3-bromo-5-fluorobenzonitrile.

Reagents:

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Triethylamine (Et₃N)

-

Tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH

Step 1: Sonogashira Coupling

-

Charge a flame-dried Schlenk flask with 3-bromo-5-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq).

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed anhydrous THF (0.2 M concentration) and Et₃N (3.0 eq).

-

Add TMSA (1.2 eq) dropwise via syringe.

-

Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the bromide.

-

Workup: Filter through a Celite pad, concentrate, and purify via silica gel flash chromatography to obtain the TMS-protected intermediate.

Step 2: Desilylation

-

Dissolve the TMS-intermediate in THF or MeOH.

-

Add TBAF (1.1 eq, 1M in THF) or K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes.

-

Workup: Quench with saturated NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from Hexane/CH₂Cl₂ or sublimation yields high-purity 3-ethynyl-5-fluorobenzonitrile.

Downstream Application: Synthesis of mGluR5 Ligand Analog

Reaction: Sonogashira coupling of 3-ethynyl-5-fluorobenzonitrile with 2-bromopyridine.

-

Combine 3-ethynyl-5-fluorobenzonitrile (1.0 eq) and 2-bromopyridine (1.1 eq) in DMF.

-

Add Pd(PPh₃)₄ (5 mol%) and CuI (5 mol%).

-

Add diisopropylamine (2.0 eq).

-

Heat to 80 °C under Argon for 12 hours.

-

Isolate the diarylalkyne product (Analog of F-PEB).

Visualized Workflows

Diagram 1: Synthetic Pathway & Reactivity Profile

This diagram illustrates the synthesis of the core scaffold and its divergent utility in drug discovery versus chemical biology.

Caption: Synthesis of CAS 872122-56-0 and its divergent applications in medicinal chemistry (red path) and bioorthogonal labeling (yellow path).

Diagram 2: Pharmacophore Logic (mGluR5 Interaction)

This conceptual diagram maps the functional groups of the molecule to their specific roles in the receptor binding pocket.

Caption: Pharmacophore mapping of 3-ethynyl-5-fluorobenzonitrile within the mGluR5 allosteric binding site.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Nitrile Risks: While stable, nitriles can liberate cyanide under extreme metabolic or hydrolytic conditions. Handle in a well-ventilated fume hood.

-

Alkyne Risks: Terminal alkynes can form explosive acetylides with copper or silver in the absence of ligands. Avoid contact with metallic copper surfaces during storage.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow polymerization.

References

-

PubChem. 3-Bromo-5-fluorobenzonitrile (Compound Summary). National Library of Medicine. [Link]

-

Hamill, T. G., et al. (2005). Synthesis, characterization, and first successful monkey imaging studies of metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracers.[5] Synapse.[5] [Link]

-

Ametamey, S. M., et al. (2006).[5] Radiosynthesis and Preclinical Evaluation of 11C-ABP688 as a Probe for Imaging the Metabotropic Glutamate Receptor Subtype 5. Journal of Nuclear Medicine.[5] [Link]

- Google Patents.CN103936622A: 5-bromo-2-fluorobenzonitrile synthesis method. (Relevant precursor synthesis methodology).

-

Li, H., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2'-Deoxyuridine.[6] Molecules.[5][7][8][1][4][6][9][10][11] [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-Ethynyl-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethynyl-5-fluorobenzonitrile, a critical building block in contemporary medicinal chemistry. While not extensively characterized as a standalone compound in publicly accessible literature, its role as a pivotal intermediate, particularly in the synthesis of high-affinity ligands for neurochemical imaging, warrants a detailed examination. This document consolidates available information on its molecular structure, proposes a robust synthetic pathway based on established organometallic reactions, and elucidates its application in the development of Positron Emission Tomography (PET) radioligands for the metabotropic glutamate receptor 5 (mGluR5). Safety and handling protocols are also discussed, drawing from data on closely related structural analogs.

Introduction: The Strategic Importance of Fluorinated Arylalkynes

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the ethynyl group serves as a versatile and rigid linker, valuable for probing ligand-receptor interactions. 3-Ethynyl-5-fluorobenzonitrile represents a convergence of these key structural motifs, positioning it as a highly valuable, albeit specialized, chemical intermediate. Its primary significance lies in its utility as a precursor for sophisticated molecular probes used in neuropharmacology research. Specifically, it is a key component in the synthesis of PET radioligands targeting the metabotropic glutamate receptor subtype 5 (mGluR5), a receptor implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease.[2][3]

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Ethynyl-5-fluorobenzonitrile is characterized by a benzene ring substituted with a fluorine atom, a nitrile group, and an ethynyl group at the 1, 3, and 5 positions, respectively. The electron-withdrawing nature of the fluorine and nitrile groups influences the electronic environment of the aromatic ring and the reactivity of the ethynyl moiety.

Table 1: Physicochemical Properties of 3-Ethynyl-5-fluorobenzonitrile and Related Analogs

| Property | 3-Ethynyl-5-fluorobenzonitrile (Predicted/Inferred) | 3-Bromo-5-fluorobenzonitrile[4][5] | 1-Ethynyl-3-fluorobenzene[4] | 3,5-Difluorobenzonitrile[6] |

| Molecular Formula | C₉H₄FN | C₇H₃BrFN | C₈H₅F | C₇H₃F₂N |

| Molecular Weight | 145.13 g/mol | 200.01 g/mol | 120.12 g/mol | 139.10 g/mol |

| Appearance | Likely a solid or high-boiling liquid | Solid | Liquid | White powder |

| Melting Point | Not available | 43 °C | Not applicable | 84-86 °C[7] |

| Boiling Point | Not available | 218.7 °C (Predicted) | 138 °C | Not available |

| Density | Not available | 1.69 g/cm³ (Predicted) | 1.039 g/mL at 25 °C | Not available |

Synthesis and Reaction Mechanisms

The most logical and widely employed synthetic route to 3-Ethynyl-5-fluorobenzonitrile is a two-step process commencing with a commercially available precursor, 3-bromo-5-fluorobenzonitrile. This process involves a Sonogashira cross-coupling reaction followed by a deprotection step.

Step 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] In this context, 3-bromo-5-fluorobenzonitrile is coupled with a protected alkyne, typically (trimethylsilyl)acetylene, to prevent self-coupling of the terminal alkyne.

Caption: Sonogashira coupling of 3-bromo-5-fluorobenzonitrile.

Experimental Protocol: Synthesis of 3-((Trimethylsilyl)ethynyl)-5-fluorobenzonitrile

-

To a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and triethylamine (Et₃N), add (trimethylsilyl)acetylene (1.2 eq).

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and the copper(I) co-catalyst, copper(I) iodide (CuI, 0.1 eq).

-

Add a base, typically an amine like triethylamine (Et₃N), which also serves as a solvent.

-

The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by filtering off the catalyst and evaporating the solvent. The crude product is then purified by column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

The trimethylsilyl (TMS) protecting group is removed under mild conditions to yield the terminal alkyne. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or by base-catalyzed hydrolysis.

Caption: Deprotection to yield the final product.

Experimental Protocol: Synthesis of 3-Ethynyl-5-fluorobenzonitrile

-

Dissolve the purified 3-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile (1.0 eq) in a suitable solvent like THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.

-

The reaction is stirred at room temperature for a short period, typically 30 minutes to an hour, and monitored by TLC.

-

Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.

Reactivity and Role as a Chemical Intermediate

The reactivity of 3-Ethynyl-5-fluorobenzonitrile is dominated by the terminal alkyne and the aromatic ring.

-

The Terminal Alkyne: The acidic proton of the ethynyl group can be deprotonated with a strong base to form an acetylide, which is a potent nucleophile. This allows for further carbon-carbon bond formation. The alkyne can also undergo various addition reactions and is a key participant in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Most importantly, it is a versatile handle for Sonogashira cross-coupling reactions with various aryl or vinyl halides to construct more complex molecular architectures.[8]

-

The Aromatic Ring: The fluorine atom and the nitrile group are electron-withdrawing, making the aromatic ring electron-deficient. This influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Its primary role in drug discovery is as a scaffold for the synthesis of mGluR5 antagonists.[3] The 3-ethynyl-5-fluorobenzonitrile core is coupled with various heterocyclic halides to generate a library of potential drug candidates.

Caption: Key reaction pathways of 3-ethynyl-5-fluorobenzonitrile.

Application in PET Ligand Development for mGluR5

The metabotropic glutamate receptor 5 (mGluR5) is a target of significant interest for the development of therapeutics for a range of central nervous system disorders. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of these receptors in the living brain. The development of highly specific and high-affinity PET radioligands is crucial for this purpose.

3-Ethynyl-5-fluorobenzonitrile is a key precursor in the synthesis of several promising mGluR5 PET radioligands, such as [¹⁸F]FPEB (3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile).[3] The synthesis of the non-radioactive ("cold") standard of FPEB involves the Sonogashira coupling of 3-ethynyl-5-fluorobenzonitrile with 2-bromopyridine. The radiosynthesis of [¹⁸F]FPEB often involves a nucleophilic aromatic substitution reaction on a suitable precursor, highlighting the importance of the fluorinated benzonitrile scaffold.

Safety and Handling

Specific toxicological data for 3-Ethynyl-5-fluorobenzonitrile is not publicly available. Therefore, it should be handled with the same precautions as other potentially hazardous aromatic nitriles and fluorinated compounds.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust, vapor, or mist. Avoid contact with skin and eyes.

-

Hazards of Precursors and Analogs: The precursor, 3-bromo-5-fluorobenzonitrile, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Many other fluorinated benzonitriles are also classified as toxic or harmful.[2] It is prudent to assume that 3-Ethynyl-5-fluorobenzonitrile possesses a similar hazard profile.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Ethynyl-5-fluorobenzonitrile is a strategically important, though not widely characterized, chemical intermediate. Its value lies in the unique combination of a fluorinated aromatic ring and a reactive terminal alkyne, making it an ideal building block for the synthesis of complex molecules, particularly in the field of neuropharmacology. The proposed two-step synthesis via a Sonogashira coupling and subsequent deprotection provides a reliable route to this compound. As research into mGluR5 and other neurological targets continues, the demand for specialized building blocks like 3-Ethynyl-5-fluorobenzonitrile is likely to increase, underscoring the importance of understanding its synthesis and reactivity.

References

-

PubChem. (n.d.). 3-Amino-5-fluorobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-fluorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-iodobenzonitrile. Retrieved from [Link]

-

Choi, J. Y., et al. (2009). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters, 19(11), 3029-3032. Retrieved from [Link]

-

ResearchGate. (2010). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203. Retrieved from [Link]

-

MDPI. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

bioRxiv. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. Retrieved from [Link]

-

PubChem. (n.d.). 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile. Retrieved from [Link]

Sources

- 1. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-fluorobenzonitrile | C7H5FN2 | CID 2756432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 3-Ethynyl-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

3-Ethynyl-5-fluorobenzonitrile is a strategically functionalized aromatic molecule that has garnered significant interest within the drug discovery and development landscape. Its unique combination of a reactive ethynyl group, an electron-withdrawing nitrile moiety, and a fluorine atom on a benzene ring scaffold makes it a versatile building block for the synthesis of complex molecular architectures. Benzonitrile derivatives are integral to the development of a wide array of pharmaceuticals, including antitumor agents, by acting as crucial intermediates in their synthesis.[1] The presence of the ethynyl group provides a handle for facile modification through reactions like the Sonogashira coupling, enabling the construction of carbon-carbon bonds with aryl or vinyl halides.[2] This guide provides a comprehensive overview of the physical and spectroscopic properties of 3-Ethynyl-5-fluorobenzonitrile, offering a critical resource for researchers leveraging this compound in their synthetic endeavors.

Core Physical Characteristics

A thorough understanding of the physical properties of a compound is paramount for its effective use in a laboratory setting, influencing everything from reaction setup to purification and storage. The key physical data for 3-Ethynyl-5-fluorobenzonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 872122-56-0 | ChemScene |

| Molecular Formula | C₉H₄FN | ChemScene |

| Molecular Weight | 145.13 g/mol | ChemScene |

| Melting Point | Not explicitly found in searches. | N/A |

| Boiling Point | Not explicitly found in searches. | N/A |

| Density | Not explicitly found in searches. | N/A |

| Solubility | Expected to be soluble in common organic solvents like chloroform and ethyl acetate. Insoluble in water. | Inferred from related structures |

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic data provides an unambiguous identification of a compound and offers insights into its electronic and structural environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific spectra for 3-Ethynyl-5-fluorobenzonitrile were not found in the initial searches, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The ethynyl proton should appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne, the nitrile carbon, and the six aromatic carbons. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Ethynyl-5-fluorobenzonitrile is expected to show characteristic absorption bands for the following functional groups:

-

C≡N (Nitrile): A sharp, medium-intensity band around 2230-2210 cm⁻¹.

-

≡C-H (Terminal Alkyne): A sharp, strong band around 3300 cm⁻¹.

-

C≡C (Alkyne): A weak band around 2140-2100 cm⁻¹.

-

C-F (Aryl Fluoride): A strong band in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C: Bending vibrations in the 1600-1450 cm⁻¹ region.

Synthesis and Chemical Reactivity: The Sonogashira Coupling Approach

A primary route for the synthesis of 3-Ethynyl-5-fluorobenzonitrile involves a two-step process starting from 3-bromo-5-fluorobenzonitrile. This method leverages the power of palladium-catalyzed cross-coupling chemistry.

Caption: Synthetic pathway to 3-Ethynyl-5-fluorobenzonitrile.

Experimental Protocol: A Step-by-Step Guide

Step 1: Sonogashira Coupling of 3-Bromo-5-fluorobenzonitrile with Ethynyltrimethylsilane

This reaction forms the core carbon-carbon bond of the target molecule. The trimethylsilyl group is used to protect the terminal alkyne.

-

Causality: The Sonogashira coupling is a robust and widely used method for the formation of C(sp²)-C(sp) bonds. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for the catalytic cycle to proceed efficiently. Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction.

Protocol:

-

To a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (typically 2-5 mol%) and copper(I) iodide (CuI) (typically 1-3 mol%).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add ethynyltrimethylsilane (1.1-1.5 eq) and triethylamine (2-3 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile.

Step 2: Deprotection of the Trimethylsilyl Group

The final step involves the removal of the trimethylsilyl protecting group to yield the terminal alkyne.

-

Causality: The silicon-carbon bond of the trimethylsilyl group is labile under basic or fluoride-mediated conditions. Potassium carbonate in methanol provides a mild and effective method for this deprotection.

Protocol:

-

Dissolve the silylated intermediate, 3-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile (1.0 eq), in methanol.

-

Add potassium carbonate (K₂CO₃) (typically 1.5-2.0 eq) to the solution.

-

Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield 3-Ethynyl-5-fluorobenzonitrile. Further purification can be achieved by recrystallization or column chromatography if necessary.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. 3-Ethynyl-5-fluorobenzonitrile, like many nitrile-containing compounds, should be handled with care.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion and Future Directions

3-Ethynyl-5-fluorobenzonitrile stands as a valuable and versatile building block in the synthesis of novel organic molecules, particularly within the realm of medicinal chemistry. Its well-defined physical and spectroscopic properties, coupled with a reliable synthetic route, empower researchers to incorporate this moiety into complex molecular designs with confidence. The strategic placement of the ethynyl, fluoro, and nitrile groups provides a rich platform for further chemical exploration, promising the development of new therapeutic agents and functional materials. As the demand for sophisticated molecular architectures continues to grow, the importance of well-characterized building blocks like 3-Ethynyl-5-fluorobenzonitrile will undoubtedly increase.

References

- Google Patents.

-

Organic Chemistry Portal. Sonogashira Coupling.[Link]

Sources

Technical Monograph: 3-Ethynyl-5-fluorobenzonitrile

High-Purity Building Block for Radiopharmaceutical & Click Chemistry Applications

Executive Summary

3-Ethynyl-5-fluorobenzonitrile (CAS: 872122-56-0) is a specialized bifunctional arene intermediate critical to the development of metabotropic glutamate receptor 5 (mGluR5) radioligands and bioorthogonal "click" chemistry probes. Its structural utility lies in its orthogonal reactivity : the nitrile group (-CN) provides electronic tuning and H-bond acceptance, the fluorine atom (-F) offers metabolic stability and lipophilicity modulation, and the terminal alkyne (-C≡CH) serves as a high-fidelity handle for cycloaddition reactions.

This guide details the physicochemical profile, validated synthetic pathways, and application logic for this compound, designed for medicinal chemists and radiochemists.

Part 1: Chemical Identity & Physicochemical Profile

Datasheet

| Parameter | Specification |

| Chemical Name | 3-Ethynyl-5-fluorobenzonitrile |

| CAS Number | 872122-56-0 |

| Molecular Formula | |

| Molecular Weight | 145.13 g/mol |

| SMILES | C#Cc1cc(F)cc(C#N)c1 |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate |

Structural Significance

The 1,3,5-substitution pattern is non-trivial. By placing the ethynyl and fluoro groups meta to the nitrile, the molecule achieves a specific electronic distribution that mimics the core scaffold of MTEP and MPEP , well-known non-competitive mGluR5 antagonists.

-

Fluorine Effect: Increases metabolic half-life by blocking P450 oxidation at the vulnerable phenyl position.

-

Nitrile Group: Acts as a bioisostere for carbonyls or as a precursor for amidines.

Part 2: Synthetic Pathways (Methodology)[3]

The synthesis of 3-ethynyl-5-fluorobenzonitrile relies on the Sonogashira Cross-Coupling reaction. This protocol is preferred over direct alkynylation due to the sensitivity of the nitrile group to strong nucleophiles (like lithium acetylides).

Core Reaction Logic

-

Starting Material: 3-Bromo-5-fluorobenzonitrile (CAS 179898-34-1).[1] The bromide is chosen over the chloride for faster oxidative addition to Palladium.

-

Protection Strategy: Trimethylsilylacetylene (TMS-acetylene) is used instead of acetylene gas to prevent homocoupling (Glaser coupling) and poly-alkynylation.

-

Deprotection: Mild basic hydrolysis removes the TMS group to yield the terminal alkyne.

Step-by-Step Protocol

Step A: Sonogashira Coupling

-

Reagents: 3-Bromo-5-fluorobenzonitrile (1.0 eq), TMS-acetylene (1.2 eq),

(3-5 mol%), CuI (2 mol%), -

Solvent: Anhydrous THF or DMF (degassed).

-

Procedure:

-

Charge a flame-dried Schlenk flask with the aryl bromide, Pd catalyst, and CuI under Argon.

-

Add degassed solvent and triethylamine.

-

Add TMS-acetylene dropwise.

-

Heat to 60-80°C for 4-12 hours. Monitor by TLC/LC-MS.

-

Workup: Filter through a celite pad (removes Pd/Cu), concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).

-

Step B: Desilylation

-

Reagents: TMS-intermediate,

(0.5 eq) or TBAF (1.0 eq). -

Solvent: MeOH or THF/MeOH.

-

Procedure:

-

Dissolve intermediate in MeOH.

-

Add

at -

Stir for 30-60 mins (reaction is usually fast).

-

Workup: Aqueous extraction (DCM/Water). The terminal alkyne is less stable than the TMS-protected form; store at -20°C under inert gas.

-

Visual Workflow (DOT Diagram)

Caption: Two-step synthesis via Sonogashira coupling followed by mild basic deprotection.

Part 3: Applications in Drug Discovery

mGluR5 Radioligand Synthesis (PET Imaging)

This molecule is a direct structural precursor to [18F]F-MTEB and related radiotracers used to map mGluR5 density in neuropsychiatric disorders (Addiction, Fragile X, Anxiety).

-

Mechanism: The terminal alkyne reacts with a nitrile oxide or azide on a heterocycle (like pyridine or thiazole) to form the biaryl core characteristic of MTEP analogs.

-

Advantage: Using the ethynyl-benzonitrile core allows late-stage introduction of the radiolabel or the heterocyclic moiety, minimizing radioactive decay time during synthesis.

Bioorthogonal "Click" Chemistry

The terminal alkyne is a "spring-loaded" electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Library Generation: Medicinal chemists use this scaffold to rapidly screen libraries. By reacting the alkyne with various organic azides (

), a library of 1,4-disubstituted 1,2,3-triazoles is generated. -

Triazole Function: The resulting triazole ring acts as a rigid linker that mimics amide bonds but is resistant to enzymatic hydrolysis (proteases).

Application Logic Diagram

Caption: Divergent utility of the scaffold in radiochemistry and combinatorial drug discovery.

Part 4: Handling & Safety Protocols

Warning: This compound contains a nitrile and a terminal alkyne.[2][3] It must be treated as a hazardous chemical.

-

Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress. Treat as acutely toxic if swallowed or inhaled.

-

Reactivity: Terminal alkynes can form explosive acetylides with heavy metals (Silver, Mercury). Do not use metal spatulas or needles that may contain these metals. Use glass or stainless steel.

-

Storage: Store at -20°C. Terminal alkynes can polymerize or oxidize over time. Re-purify if the solid turns dark brown.

References

-

ChemScene . (n.d.). 3-Ethynyl-5-fluorobenzonitrile Datasheet. Retrieved from

-

PubChem . (2025).[1] 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile (F-PEB) Compound Summary. Retrieved from

-

Alterman, J. L., & Kraus, G. A. (2022).[4][5] A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54, 655-657.[4] Retrieved from

-

Hamill, T. G., et al. (2005). Synthesis, characterization, and first successful monkey imaging studies of metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracers. Synapse, 56(4), 205–216. Retrieved from

-

BenchChem . (n.d.). Synthesis routes of 3-Bromo-2-fluorobenzonitrile. Retrieved from

Sources

- 1. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide to 3-Ethynyl-5-fluorobenzonitrile: A Privileged Scaffold in Modern Drug Discovery

This guide provides an in-depth analysis of 3-Ethynyl-5-fluorobenzonitrile, a key building block in contemporary medicinal chemistry. We will explore its fundamental properties, synthesis, and critical applications, particularly its role in the development of sophisticated neurological therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of drug discovery, the efficiency and novelty of small molecule therapeutics often hinge on the strategic design of their core structures. 3-Ethynyl-5-fluorobenzonitrile has emerged as a compound of significant interest due to the unique combination of its three functional groups: a cyano (nitrile) group, a terminal alkyne (ethynyl group), and a fluorine substituent on an aromatic ring. This specific arrangement provides a powerful platform for generating complex molecular architectures with tailored pharmacological profiles.

The true value of this molecule is demonstrated in its application as a critical precursor to potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5).[1][2] The mGluR5 receptor is a major target in the central nervous system (CNS) for treating a variety of disorders, including anxiety, depression, and chronic pain. The structural features of 3-Ethynyl-5-fluorobenzonitrile are instrumental in achieving the high affinity and specificity required for these advanced therapeutic agents.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent research. Here, we delineate the key identifiers and characteristics of 3-Ethynyl-5-fluorobenzonitrile.

IUPAC Name: 3-Ethynyl-5-fluorobenzonitrile

This nomenclature correctly identifies the positions of the ethynyl (position 3) and fluoro (position 5) substituents relative to the cyano group (position 1) on the benzene ring.

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Source |

| CAS Number | 872122-56-0 | ChemScene[3] |

| Molecular Formula | C₉H₄FN | ChemScene[3] |

| Molecular Weight | 145.13 g/mol | ChemScene[3] |

| Synonyms | 3-Cyano-5-fluorophenylacetylene | ChemScene[3] |

Synthesis and Mechanistic Rationale: The Sonogashira Coupling

The construction of the carbon-carbon bond between the aromatic ring and the ethynyl group is the cornerstone of synthesizing 3-Ethynyl-5-fluorobenzonitrile. The most prevalent and effective method for achieving this is the Sonogashira cross-coupling reaction.

Causality Behind the Method: The Sonogashira reaction is the preferred method for several reasons:

-

High Efficiency: It is a robust and high-yielding reaction.

-

Mild Conditions: The reaction proceeds under relatively mild conditions, which preserves the integrity of the sensitive nitrile and fluoro functional groups.

-

Functional Group Tolerance: It is compatible with a wide range of functional groups, minimizing the need for extensive protecting group strategies.

The general synthetic approach involves the palladium- and copper-catalyzed coupling of a halo-substituted fluorobenzonitrile with a terminal alkyne. A common and practical variant uses a protected alkyne, such as (trimethylsilyl)acetylene, followed by a deprotection step.

Experimental Protocol: Two-Step Synthesis from 3-Bromo-5-fluorobenzonitrile

This protocol outlines a reliable, lab-scale synthesis. The choice of a bromo-substituted precursor is based on its optimal balance of reactivity and stability compared to iodo- (more reactive, more expensive) or chloro- (less reactive) analogs.

Step 1: Sonogashira Coupling of 3-Bromo-5-fluorobenzonitrile with (Trimethylsilyl)acetylene

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromo-5-fluorobenzonitrile (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent, typically triethylamine (Et₃N) or a mixture of THF and Et₃N.

-

Addition of Alkyne: Add (trimethylsilyl)acetylene (1.2 eq) via syringe.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.[1]

-

Workup: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The residue is then purified by flash column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

-

Solvent and Base: Dissolve the purified silyl-protected intermediate from Step 1 in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).

-

Deprotection Agent: Add a mild base, such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Reaction: Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the final product, 3-Ethynyl-5-fluorobenzonitrile, which can be further purified if necessary.

Visualizing the Synthetic Workflow

Caption: A two-step synthesis of 3-Ethynyl-5-fluorobenzonitrile.

Application in Drug Discovery: A Gateway to mGluR5 Antagonists

The primary application driving interest in 3-Ethynyl-5-fluorobenzonitrile is its use as a key intermediate in the synthesis of PET (Positron Emission Tomography) radioligands and therapeutic antagonists for the mGluR5 receptor.

A prominent example is the synthesis of [¹⁸F]SP203 , a potent and selective mGluR5 antagonist used as a PET radioligand to study neurological diseases.[1][2] In this context, 3-Ethynyl-5-fluorobenzonitrile is first elaborated by coupling its terminal alkyne with another heterocyclic fragment (e.g., a substituted bromothiazole) before the final radiolabeling step.

Why this scaffold is effective:

-

The Ethynyl Linker: Provides a rigid, linear spacer that correctly orients the molecule within the receptor's binding pocket. Its electronic properties also contribute to binding affinity.

-

The Fluorine Atom: Is a bioisostere for a hydrogen atom but offers significant advantages. It can block metabolic attack at that position, increasing the molecule's half-life, and can form favorable orthogonal multipolar interactions with the protein target, enhancing binding affinity.[4]

-

The Nitrile Group: Acts as a potent hydrogen bond acceptor and is a common feature in many CNS-active compounds.

Logical Flow: From Building Block to PET Ligand

Caption: The role of the title compound as a key precursor for [¹⁸F]SP203.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for 3-Ethynyl-5-fluorobenzonitrile.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | Aromatic Protons (3H): Multiple signals in the aromatic region (approx. δ 7.4-7.8 ppm). Alkyne Proton (1H): A singlet at approx. δ 3.2-3.4 ppm. |

| ¹³C NMR (CDCl₃) | Aromatic Carbons: Signals between δ 110-140 ppm, with C-F coupling visible. Nitrile Carbon (C≡N): Signal around δ 115-120 ppm. Alkyne Carbons (C≡C): Two signals around δ 75-85 ppm. |

| IR (Infrared) | C≡N stretch: A sharp, medium intensity band around 2230 cm⁻¹. ≡C-H stretch: A sharp, weak band around 3300 cm⁻¹. C≡C stretch: A weak band around 2120 cm⁻¹. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z = 146.04. |

Safety and Handling Protocols

As with any laboratory chemical, proper handling is paramount. Based on data for structurally related compounds, 3-Ethynyl-5-fluorobenzonitrile should be handled with care.

-

Hazards: Likely to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Ethynyl-5-fluorobenzonitrile is more than just a simple organic molecule; it is a testament to the power of rational design in medicinal chemistry. Its unique trifecta of functional groups provides a robust and versatile platform for the synthesis of highly specific and potent therapeutic agents, particularly in the challenging field of neuroscience. The continued exploration of this scaffold is poised to unlock new possibilities in the development of next-generation drugs for complex diseases.

References

- Gao, M., et al. (2010). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]- ethynyl}-5-fluorobenzonitrile. Synlett, 2010(12), 1847-1849.

-

ResearchGate. (n.d.). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-ethylbenzonitrile. Retrieved from [Link]

- MDPI. (2022). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2022(3), M1469.

-

National Center for Biotechnology Information. (n.d.). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1581281-30-2 Cas No. | 4-Ethynyl-3-fluorobenzonitrile | Apollo [store.apolloscientific.co.uk]

The Emergence of a Key Synthon: A Technical Guide to 3-Ethynyl-5-fluorobenzonitrile

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and acetylene functionalities has become a cornerstone of rational molecular design. This guide delves into the technical intricacies of 3-Ethynyl-5-fluorobenzonitrile, a heterocyclic compound whose discovery is not marked by a singular event, but rather by its emergence as a pivotal building block in the synthesis of high-value molecules. We will explore its synthesis, physicochemical properties, and its significant applications, particularly in the development of advanced diagnostic agents. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not just protocols, but the scientific rationale behind them.

Introduction: The Strategic Importance of Fluorinated Aryl Acetylenes

The confluence of a fluorinated benzene ring and an ethynyl group in a single molecule, as seen in 3-Ethynyl-5-fluorobenzonitrile, offers a unique combination of properties that are highly sought after in the development of pharmaceuticals and functional materials. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] Simultaneously, the ethynyl group provides a versatile handle for further chemical modifications, most notably through carbon-carbon bond-forming reactions like the Sonogashira coupling.

This guide will provide a detailed examination of 3-Ethynyl-5-fluorobenzonitrile, focusing on its synthetic methodologies, which are crucial for its accessibility and utility. We will then proceed to its characterization and a thorough discussion of its primary application as a key intermediate in the synthesis of Positron Emission Tomography (PET) radioligands for imaging the metabotropic glutamate receptor subtype 5 (mGlu5), a target of significant interest in neuroscience research.[2][3]

Synthetic Methodologies: Accessing a Versatile Building Block

The most prevalent and efficient method for the synthesis of 3-Ethynyl-5-fluorobenzonitrile and its derivatives is the Sonogashira cross-coupling reaction .[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and has become an indispensable tool in organic synthesis.[6][7]

The Sonogashira Coupling Approach: A Mechanistic Overview

The catalytic cycle of the Sonogashira reaction is a well-established process involving both palladium and copper catalysts. The key steps include the oxidative addition of the aryl halide to the palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of starting materials, catalysts, and reaction conditions is critical for achieving high yields and purity.

Caption: Generalized workflow for the synthesis of 3-Ethynyl-5-fluorobenzonitrile.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of a derivative of 3-Ethynyl-5-fluorobenzonitrile, adapted from literature procedures.[8][9] This protocol highlights the key steps and considerations for a successful Sonogashira coupling reaction in this context.

Materials:

-

3-Bromo-5-fluorobenzonitrile

-

(Trimethylsilyl)acetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous solvent (e.g., THF or DMF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-5-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous triethylamine (5-10 volumes) to the flask, followed by (trimethylsilyl)acetylene (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product is the trimethylsilyl-protected intermediate.

-

Deprotection: Dissolve the crude intermediate in an appropriate solvent (e.g., THF) and add TBAF (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product, 3-Ethynyl-5-fluorobenzonitrile, by column chromatography on silica gel.

Physicochemical Properties and Characterization

While detailed experimental data for the isolated 3-Ethynyl-5-fluorobenzonitrile is not extensively published as a standalone entity, its properties can be inferred from its derivatives and related compounds.[10][11]

| Property | Value |

| Molecular Formula | C₉H₄FN |

| Molecular Weight | 145.14 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Soluble in common organic solvents |

Characterization of 3-Ethynyl-5-fluorobenzonitrile and its derivatives is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, with characteristic signals for the aromatic protons, the acetylenic proton, and the carbon atoms of the benzene ring and the nitrile and ethynyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡N (nitrile) and C≡C-H (terminal alkyne) stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass and elemental composition of the molecule.

Applications in Drug Discovery: A Gateway to Advanced Diagnostics

The primary and most well-documented application of 3-Ethynyl-5-fluorobenzonitrile is as a critical precursor in the synthesis of PET radioligands for imaging mGlu5 receptors in the brain.[2][3][8][9][12]

The Significance of mGlu5 Receptors

Metabotropic glutamate receptor subtype 5 (mGlu5) is a G-protein coupled receptor that is widely expressed in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of mGlu5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease.[2] Consequently, mGlu5 receptors are an important target for drug development and in vivo imaging.

Role in PET Radioligand Development

PET is a non-invasive imaging technique that allows for the quantitative in vivo study of biological processes. The development of selective and high-affinity radioligands is essential for the successful application of PET in neuroscience research. 3-Ethynyl-5-fluorobenzonitrile serves as a key building block for several mGlu5 PET radioligands, such as [¹⁸F]SP203.[8][9] The fluorine atom provides a site for radiolabeling with the positron-emitting isotope fluorine-18, while the overall molecular scaffold contributes to the high affinity and selectivity of these ligands for the mGlu5 receptor.

Caption: The role of 3-Ethynyl-5-fluorobenzonitrile in PET radioligand synthesis.

Conclusion

While the "discovery" of 3-Ethynyl-5-fluorobenzonitrile may not be a tale of a single eureka moment, its establishment as a readily accessible and highly versatile synthon is of significant importance to the scientific community. Its unique combination of a fluorinated aromatic ring and a reactive ethynyl group has positioned it as a valuable tool in the synthesis of complex molecules with tailored properties. The successful application of this building block in the development of mGlu5 PET radioligands underscores its impact in advancing our understanding of the brain and developing new diagnostic and therapeutic strategies for neurological and psychiatric disorders. As the demand for sophisticated molecular probes and drug candidates continues to grow, the utility of 3-Ethynyl-5-fluorobenzonitrile is poised to expand into new and exciting areas of research.

References

- Vertex AI Search. (2026-01-30). The Role of 3-Chloro-5-fluorobenzonitrile in Modern Chemical Synthesis.

- A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]- ethynyl}-5-fluorobenzonitrile. (n.d.).

- Sparrow Chemical. Fluorobenzonitrile Series.

- ResearchGate. (2025-08-10). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203 | Request PDF.

- National Center for Biotechnology Information. (2006-05-22). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile.

- PubMed. (2009-10-01). Synthesis and in vitro activities of new anticancer duplex drugs linking 2'-deoxy-5-fluorouridine (5-FdU) with 3'-C-ethynylcytidine (ECyd) via a phosphodiester bonding.

- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- PubMed. (2020-09-25). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.

- Google Patents. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.

- National Center for Biotechnology Information. (2006-07-12). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile.

- PubChem. 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile | C13H6BrFN2S | CID 16737445.

- PubChem. 3-Fluorobenzonitrile | C7H4FN | CID 67880.

- PubChem. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841.

- BLD Pharm. 171290-53-2|3-Ethynylbenzonitrile|BLD Pharm.

- ResearchGate. (2025-12-18). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene.

- Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzonitrile.

- Apollo Scientific. 1581281-30-2 Cas No. | 4-Ethynyl-3-fluorobenzonitrile.

- National Center for Biotechnology Information. (2006-07-12). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile.

- Flow Chemistry. Sonogashira Coupling.

- Mutual Prodrug of 5-Ethynyluracil and 5-Fluorouracil: Synthesis and Pharmacokinetic Profile. (2022-01-19).

- Google Patents.

- PubChem. 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile.

- MDPI. (n.d.).

- PubMed Central.

- SciELO México. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.

- MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. scielo.org.mx [scielo.org.mx]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Ethynyl-5-fluorobenzonitrile: Technical Guide to Synthesis & Application

[1]

Executive Summary

3-Ethynyl-5-fluorobenzonitrile (CAS: 872122-56-0) is a high-value pharmacophore intermediate, primarily utilized in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] Its unique 1,3,5-substitution pattern—combining an electron-withdrawing cyano group, a metabolic blocking fluorine atom, and a reactive terminal alkyne—makes it an ideal scaffold for CNS-penetrant drug discovery.[1]

This guide provides a rigorous technical analysis of its synthesis via Sonogashira coupling, its critical role in "Click Chemistry" functionalization, and its application in synthesizing PET radiotracers like [¹⁸F]F-PEB.[1]

Chemical Profile & Properties[1][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 3-Ethynyl-5-fluorobenzonitrile |

| Synonyms | 3-Cyano-5-fluorophenylacetylene; 5-Fluoro-3-ethynylbenzonitrile |

| CAS Number | 872122-56-0 |

| Molecular Formula | C₉H₄FN |

| Molecular Weight | 145.13 g/mol |

| Physical State | Off-white to pale yellow solid |

| Predicted LogP | ~2.3 (Favorable for CNS penetration) |

| Key Functional Groups | Nitrile (CN), Fluoro (F), Terminal Alkyne (C≡CH) |

Synthetic Methodology

The most robust route to 3-Ethynyl-5-fluorobenzonitrile is the Sonogashira cross-coupling of 3-bromo-5-fluorobenzonitrile with trimethylsilylacetylene (TMSA), followed by desilylation.[1] This two-step sequence offers higher yields and easier purification than direct alkynylation methods.[1][3]

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion and the critical reagents involved.

Caption: Two-step synthesis via Sonogashira coupling and desilylation. Blue arrows indicate catalytic C-C bond formation.[3]

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

-

Rationale : The electron-deficient nature of the aryl ring (due to -CN and -F) makes the oxidative addition of Palladium facile, but also increases susceptibility to homocoupling of the alkyne if oxygen is present.[1]

-

Reagents : 3-Bromo-5-fluorobenzonitrile (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.01 eq), Et₃N (solvent/base).[1]

-

Procedure :

Step 2: Desilylation

-

Rationale : Mild basic conditions are chosen to cleave the C-Si bond without hydrolyzing the nitrile group.[1][3]

-

Reagents : TMS-intermediate, K₂CO₃ (1.5 eq), Methanol.[1]

-

Procedure :

-

Dissolve intermediate in MeOH.

-

Add K₂CO₃ and stir at Room Temperature for 30-60 mins.

-

Workup : Quench with water, extract with Et₂O (to avoid emulsions common with chlorinated solvents in basic aqueous layers), dry over MgSO₄, and concentrate.

-

Medicinal Chemistry Applications

The primary utility of 3-Ethynyl-5-fluorobenzonitrile lies in its role as a "linker pharmacophore" for mGluR5 antagonists.[1][3] The rigid ethynyl spacer positions the terminal heterocycle (often a pyridine or thiazole) at the precise distance to interact with the allosteric binding pocket.[1][3]

Case Study: mGluR5 Radiotracers ([¹⁸F]F-PEB)

The compound serves as the direct precursor for constructing F-PEB (3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile), a potent PET imaging agent.[1]

-

Mechanism : The terminal alkyne undergoes a second Sonogashira coupling with 2-bromopyridine.[1][3]

-

SAR Logic :

Click Chemistry Utility

Beyond mGluR5, the terminal alkyne is a "Click-ready" handle.[1][3] It reacts with organic azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[1] This is extensively used in fragment-based drug discovery (FBDD) to link the 3-cyano-5-fluorophenyl motif to diverse libraries.[1][3]

Functionalization Workflow

Caption: Divergent reactivity profile. The alkyne serves as a pivot point for library generation.[3]

Safety & Handling (E-E-A-T)

-

Skin/Eye Irritant : Aryl nitriles and alkynes are irritating to mucous membranes.[1][3] Use standard PPE (gloves, goggles).[1][3]

-

Stability : Terminal alkynes can polymerize or decompose if exposed to light/heat for prolonged periods.[1][3] Store at -20°C under inert atmosphere.

-

Cyanide Hazard : While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN.[1][3] Work in a well-ventilated fume hood.

References

-

PubChem . 3-Ethynyl-5-fluorobenzonitrile Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1][4][3]

-

Hamill, T. G., et al. (2005).[1][3][5] Synthesis, characterization, and first successful monkey imaging studies of metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracers. Synapse. Available at: [Link]

-

Patel, S., et al. (2005).[1][3][5] Screening cascade and development of potential Positron Emission Tomography radiotracers for mGluR5. Molecular Imaging and Biology. Available at: [Link]

Sources

- 1. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-[2-[2-(Bromomethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile | C13H6BrFN2S | CID 16737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile | C14H7FN2 | CID 46208249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Strategic Synergy of Fluorine and Nitrile Functionalities

An In-depth Technical Guide to Fluorinated Benzonitriles: From Synthesis to Application in Drug Discovery

Fluorinated benzonitriles represent a class of aromatic compounds featuring one or more fluorine atoms and a nitrile (-C≡N) group attached to a benzene ring. These structures are more than mere chemical curiosities; they are high-value intermediates and key structural motifs in modern medicinal chemistry, agrochemicals, and materials science.[1][2] The power of this scaffold lies in the synergistic interplay between the unique properties of the fluorine atom and the versatile chemistry of the nitrile group.[1]

Fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical profile when strategically incorporated.[3][4] These changes include enhanced metabolic stability, modulated lipophilicity, and altered electronic character, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic properties.[5][6][7] Simultaneously, the nitrile group is a remarkably versatile functional group. It is metabolically robust, can act as a key hydrogen bond acceptor in interactions with biological targets, and serves as a valuable synthetic handle for conversion into other functionalities like amines, amides, and carboxylic acids.[3][8][9][10]

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, properties, and critical applications of fluorinated benzonitriles, with a focus on the underlying scientific principles that make them indispensable tools in modern chemistry.

Part 1: The Mechanistic Impact of Fluorine in Molecular Design

The decision to introduce a fluorine atom into a potential drug molecule is a strategic choice driven by well-understood mechanistic advantages. The strong carbon-fluorine (C-F) bond and fluorine's extreme electronegativity are the primary drivers of its powerful effects.[4]

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic oxidation.[4] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often hydroxylate susceptible C-H bonds. By replacing a metabolically labile hydrogen atom with a fluorine atom, chemists can effectively shield that position from enzymatic attack due to the high strength of the C-F bond (~485 kJ/mol).[4] This increases the drug's half-life, reduces the formation of potentially toxic metabolites, and can lead to a lower required dosage.[1][4]

Modulating Physicochemical Properties

Fluorine substitution provides a powerful tool for fine-tuning a molecule's properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity (LogP): A single fluorine atom can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[4] This is crucial for bioavailability. However, the effect is context-dependent, and introducing multiple fluorine atoms or groups like trifluoromethyl (-CF3) can sometimes decrease lipophilicity.[4][11]

-

Acidity and Basicity (pKa): As a potent electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[11] This modulation can be critical for optimizing a drug's solubility or its interaction with a biological target at physiological pH.

-

Binding Affinity: Fluorine's electronegativity can alter the electronic landscape of the entire molecule. It can form crucial hydrogen bonds with protein backbones or water molecules and participate in favorable dipole-dipole interactions within a receptor's binding pocket, thereby increasing the drug's potency and selectivity.[1][6][12]

| Property Affected | Mechanistic Rationale | Impact on Drug Development |

| Metabolic Stability | Strong C-F bond resists enzymatic cleavage by CYP450 enzymes.[4] | Increased drug half-life, reduced toxic metabolites.[1] |

| Lipophilicity | Fluorine's inductive effect can increase LogP, improving membrane permeability.[1][4] | Enhanced bioavailability and absorption.[1] |

| Binding Affinity | Can act as a hydrogen bond acceptor and engage in favorable polar interactions.[9][10] | Higher potency and target selectivity.[1] |

| pKa Modulation | Strong inductive electron-withdrawing effect alters the acidity/basicity of nearby groups.[11] | Optimized solubility and target engagement at physiological pH. |

Part 2: The Multifaceted Role of the Nitrile Group

The nitrile group is far from being a passive component. Its unique linear geometry, strong dipole moment, and chemical reactivity make it a critical pharmacophore in its own right.[8][13]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as an effective hydrogen bond acceptor, enabling strong and specific interactions with amino acid residues like serine or arginine in a protein's active site.[9][10]

-

Bioisostere: The nitrile group is a well-established bioisostere for other functional groups.[13] It can mimic a carbonyl group, a hydroxyl group, or even a halogen atom, allowing medicinal chemists to explore structural diversity while maintaining or improving biological activity.[9][14] For instance, in the development of aromatase inhibitors for breast cancer treatment, a para-substituted benzonitrile was found to be essential for mimicking the carbonyl group of the natural substrate, androstenedione.[9]

-

Metabolic Resistance: Like the C-F bond, the nitrile group is generally robust and resistant to metabolic degradation, contributing to the overall stability of the drug molecule.[9][10]

-

Synthetic Versatility: The nitrile group is a valuable synthetic handle that can be transformed into a variety of other functional groups, providing flexibility in late-stage derivatization of lead compounds.[3]

Part 3: Core Synthetic Methodologies

The synthesis of fluorinated benzonitriles relies on several robust and scalable chemical transformations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (S_N_Ar)

A cornerstone of aromatic chemistry, S_N_Ar is a powerful method for introducing a nitrile group onto a sufficiently electron-poor fluoroarene. In this reaction, a nucleophile (e.g., cyanide ion) attacks the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent loss of a leaving group restores aromaticity.

Crucially, for the reaction to proceed, the ring must be "activated" by at least one strong electron-withdrawing group (like a nitro group or another nitrile) positioned ortho or para to the leaving group.[15] Interestingly, in S_N_Ar reactions, fluoride is an excellent leaving group, a stark contrast to its behavior in S_N_1/S_N_2 reactions. This is because the rate-determining step is the initial nucleophilic attack, not the C-F bond cleavage. Fluorine's high electronegativity strongly activates the ring towards this attack, accelerating the reaction.[16]

Caption: Nucleophilic Aromatic Substitution (S_N_Ar) Mechanism.

Transition-Metal-Catalyzed Cyanation

Modern synthetic chemistry increasingly relies on transition-metal catalysis for its efficiency and broad functional group tolerance. Nickel-catalyzed cyanation of aryl fluorides has emerged as a powerful method to synthesize benzonitriles.[2] These reactions typically involve the oxidative addition of an aryl fluoride to a low-valent metal center, followed by transmetalation with a cyanide source and reductive elimination to yield the final product.

These methods are particularly valuable as they can often proceed under milder conditions than traditional S_N_Ar and can be applied to a wider range of substrates, including those that are not sufficiently activated for nucleophilic attack.[2]

Caption: Workflow for Ni-Catalyzed Cyanation of Aryl Fluorides.

Protocol: Nickel-Catalyzed Cyanation of an Aryl Halide

This protocol is a representative example of a modern cyanation reaction.[17]

Objective: To synthesize an aryl nitrile from the corresponding aryl chloride using a nickel catalyst and zinc cyanide.

Materials:

-

Aryl chloride (1.0 mmol)

-

Zinc cyanide (Zn(CN)₂, 0.6 mmol)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 10 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 12 mol%)

-

Zinc dust (20 mol%)

-

4-Dimethylaminopyridine (DMAP, 20 mol%)

-

Anhydrous N,N-Dimethylacetamide (DMAc, 3 mL)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation: Inside an inert atmosphere glovebox, add NiCl₂·6H₂O (23.8 mg, 0.1 mmol), dppf (66.5 mg, 0.12 mmol), and zinc dust (13.1 mg, 0.2 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Reactant Addition: To the same vial, add the aryl chloride (1.0 mmol), Zn(CN)₂ (70.5 mg, 0.6 mmol), and DMAP (24.4 mg, 0.2 mmol).

-

Solvent Addition: Add anhydrous DMAc (3 mL) to the vial.

-

Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 120 °C and stir for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired aryl nitrile.